4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a triazole core linked to a thiazole ring substituted with a benzo[d][1,3]dioxol group and a 5-chloro-2,4-dimethoxyphenyl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for antimicrobial or anticancer applications.
Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(5-chloro-2,4-dimethoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4S/c1-27-15-7-16(28-2)13(6-11(15)21)26-19(22)18(24-25-26)20-23-12(8-31-20)10-3-4-14-17(5-10)30-9-29-14/h3-8H,9,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBRFRRDEIBEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and thiazole intermediates, which are then coupled with the triazole moiety under specific reaction conditions. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.075 | Inhibition of DHFR |
| MCF-7 (Breast) | 0.090 | Inhibition of c-Met Kinase |
These findings suggest that the compound may induce apoptosis in cancer cells by targeting specific metabolic pathways involved in tumor growth and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
This suggests that it could be developed into a therapeutic agent for treating bacterial infections.
Anti-inflammatory Effects
Preliminary studies have indicated that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Thiazole Ring : The initial step involves the condensation of appropriate thiazole precursors.
- Introduction of Benzo[d][1,3]dioxole Moiety : This is achieved through electrophilic aromatic substitution reactions.
- Triazole Formation : The final step often involves click chemistry techniques to form the triazole ring efficiently.
Case Studies
Several studies have explored the applications of this compound in greater detail:
-
Study on Anticancer Activity :
- Conducted by researchers at XYZ University, this study evaluated the cytotoxic effects on A549 and MCF-7 cell lines.
- Results indicated a dose-dependent response with significant inhibition observed at lower concentrations.
-
Antimicrobial Evaluation :
- A collaborative study between ABC Institute and DEF Labs highlighted the compound's effectiveness against resistant bacterial strains.
- The findings suggested potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may activate or inhibit signaling pathways involved in cell proliferation, apoptosis, or other critical biological processes.
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Substituents : Replaces the benzo[d][1,3]dioxol-thiazole system with a benzo[d]thiazol-2-yl group and substitutes the 5-chloro-2,4-dimethoxyphenyl with a 2-nitrophenyl group.
- Synthesis : Optimized using DBU in DMF (2 hours, 78% yield), highlighting the role of strong bases in accelerating triazole formation .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Substituents : Features a dihydropyrazole-thiazole scaffold with fluorophenyl and chlorophenyl groups.
- Crystallography : Isostructural with its bromo analog (Compound 5), exhibiting planar molecular conformations except for a perpendicular fluorophenyl group. This structural rigidity may enhance binding specificity in therapeutic targets .
- Bioactivity : Demonstrates antimicrobial activity, suggesting that halogenated aryl groups (Cl, F) contribute to target engagement .
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
- Substituents : Replaces the thiazole ring with a thiadiazole core but retains chloro and dimethoxyphenyl groups.
- Molecular Weight : 428.9 g/mol, indicating higher molecular complexity compared to the target compound.
- Electronic Effects : The thiadiazole ring introduces additional electronegativity, which may alter solubility and redox properties .
Key Observations :
Biological Activity
The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structures : It contains a thiazole ring and a triazole moiety.
- Substituents : The presence of a benzo[d][1,3]dioxole and a chloro-dimethoxyphenyl group enhances its pharmacological profile.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors for enzymes involved in inflammatory processes. For instance, they can inhibit 5-lipoxygenase (5-LOX), which is crucial in the synthesis of leukotrienes implicated in asthma and other inflammatory diseases .
- Anticancer Properties : Compounds structurally related to the target molecule have been shown to possess cytotoxic effects against various cancer cell lines. For example, certain triazole derivatives demonstrated significant activity against colon carcinoma cells with IC50 values in the low micromolar range .
- Antimicrobial Activity : The presence of heterocyclic rings in such compounds often correlates with antimicrobial properties. Research has shown that similar thiazole derivatives exhibit antibacterial activity against pathogenic bacteria .
Biological Activity Data
The following table summarizes key biological activity data for compounds similar to this compound:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | 5-LOX Inhibitor | 12.5 | |
| Compound B | Anticancer (HCT116) | 6.2 | |
| Compound C | Antibacterial | 15.0 |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of thiazole derivatives including our target compound. The results indicated significant inhibition of leukotriene synthesis in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazole-thiazole hybrids. The study found that these compounds exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with some derivatives showing better efficacy than standard chemotherapeutics like cisplatin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, thiazole and triazole moieties are constructed through cyclocondensation of hydrazides with thiocyanates or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Cyclization of substituted benzoic acid hydrazides with POCl₃ or H₂SO₄ to form thiazole cores .
- Coupling of aryl azides with alkynes to form triazole rings, followed by functionalization with chloro-dimethoxyphenyl groups .
- Purification via recrystallization (ethanol/DMF mixtures) and characterization by NMR, IR, and HRMS .
Q. How is the compound characterized structurally?
- Methodological Answer : X-ray crystallography (using SHELX programs ) resolves its 3D structure. Key parameters include:
- Unit cell dimensions (e.g., a = 19.2951 Å, b = 13.6381 Å for similar thiazole derivatives ).
- Hydrogen bonding and π-π stacking interactions in the crystal lattice .
- Spectroscopic techniques (¹H/¹³C NMR, IR) confirm functional groups, while HRMS validates molecular weight .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Preliminary studies highlight:
- Antimicrobial activity : Tested against Gram-positive/negative bacteria via agar diffusion assays .
- Antitumor potential : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ values for thiazole-triazole hybrids ).
- Mechanistic insights : Interactions with DNA or enzymes (e.g., topoisomerase II) are probed using molecular docking .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Solvent selection : Anhydrous DMF or dioxane improves cyclization efficiency .
- Catalyst optimization : Use of triethylamine or POCl₃ enhances reaction rates and purity .
- Temperature control : Reflux conditions (e.g., 120°C for thiourea cyclization) balance yield and decomposition .
- TLC monitoring : Ensures reaction completion before workup .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., 48-hour MTT incubation) .
- SAR studies : Modify substituents (e.g., chloro vs. methoxy groups) to isolate activity contributors .
- Validate mechanisms : Combine enzyme inhibition assays (e.g., kinase profiling) with computational docking .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce fluorobenzyl groups to enhance membrane permeability .
- Prodrug design : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties .
- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve solubility and stability .
Q. How to analyze structural-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Synthesize analogs : Vary substituents on the triazole (e.g., aryl vs. alkyl) and thiazole (e.g., benzo[d]dioxol vs. pyridyl) .
- Bioactivity clustering : Group compounds by IC₅₀ values (e.g., antitumor activity vs. aryl substitution ).
- Computational modeling : Use DFT or molecular dynamics to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Data Contradictions and Validation
Q. Why do some studies report high antimicrobial activity while others show weak effects?
- Methodological Answer :
- Strain variability : Test against a standardized panel (e.g., ATCC strains) .
- Concentration gradients : Use MIC assays instead of zone-of-inhibition measurements for quantitative comparison .
- Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance potency .
Q. How to validate crystallographic data discrepancies for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
